molecular formula C19H20F3N3O2S B2675582 2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide CAS No. 2034336-37-1

2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide

Cat. No.: B2675582
CAS No.: 2034336-37-1
M. Wt: 411.44
InChI Key: RBRHHDRSAJYDBH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group, a trifluoromethyl group, and a pyrano[4,3-d]pyrimidine moiety, making it an interesting subject for research due to its unique structural properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown to bind well to the active site of the epidermal growth factor receptor (EGFR), indicating potential antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Pyrano[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidine ring.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{2-[4-(methyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
  • 2-(benzylsulfanyl)-N-{2-[4-(fluoro)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and application.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-14-10-27-9-7-15(14)24-16(25-18)6-8-23-17(26)12-28-11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHHDRSAJYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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